Toreforant

Histamine H4 Receptor Binding Affinity Comparative Pharmacology

Toreforant is the definitive H4R antagonist reference standard for preclinical research. Its well-characterized pharmacology—potent binding (Ki=8.4 nM), functional antagonism in human eosinophils, and selective over other histamine receptors—makes it essential for confirming H4R-mediated effects in vitro. With negative Phase IIb rheumatoid arthritis data and near-significant efficacy in psoriasis (PASI 75 14.1% vs. placebo, 97.4% probability of superiority), it uniquely serves as both a validated negative control for arthritis models and a benchmarking tool for novel dermatological agents. Choose Toreforant to ensure assay reproducibility and mechanistic accuracy.

Molecular Formula C23H32N6
Molecular Weight 392.5 g/mol
CAS No. 952494-46-1
Cat. No. B1681344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToreforant
CAS952494-46-1
Synonyms2-pyrimidinamine, 5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-(3-(1-methyl-4-piperidinyl)propyl)-
5-(4,6-dimethyl-1H-benzimidazol-2-yl)-4-methyl-N-(3-(1-methyl-4-piperidinyl)propyl)-2-pyrimidinamine
toreforant
Molecular FormulaC23H32N6
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=N2)C3=CN=C(N=C3C)NCCCC4CCN(CC4)C)C
InChIInChI=1S/C23H32N6/c1-15-12-16(2)21-20(13-15)27-22(28-21)19-14-25-23(26-17(19)3)24-9-5-6-18-7-10-29(4)11-8-18/h12-14,18H,5-11H2,1-4H3,(H,27,28)(H,24,25,26)
InChIKeyFCRFVPZAXGJLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Toreforant (CAS 952494-46-1) for Scientific Research: Histamine H4 Receptor Antagonist Properties and Procurement Relevance


Toreforant (JNJ-38518168) is a small-molecule, orally active, and selective antagonist of the histamine H4 receptor (H4R) [1]. It is an investigational compound that has been evaluated in Phase II clinical trials for inflammatory and autoimmune conditions, including rheumatoid arthritis, eosinophilic asthma, and moderate-to-severe plaque psoriasis [2][3]. As of 2026, no H4R antagonist has received regulatory approval, positioning Toreforant as a key research tool for probing H4R-mediated pathways and as a reference compound in the development of next-generation H4R therapeutics.

Why Interchanging Toreforant with Alternative H4R Antagonists Compromises Experimental Validity


While several histamine H4 receptor (H4R) antagonists have entered clinical development, including JNJ-39758979, Adriforant (ZPL-3893787), UR-63325, and KD1157 [1], direct substitution is not scientifically valid. H4R antagonists exhibit significant variability in key pharmacological parameters such as binding affinity (Ki), functional antagonism potency, species-dependent selectivity, and clinical efficacy profiles [2]. Toreforant's specific combination of human H4R Ki (8.4 nM), clinical trial outcomes, and molecular pharmacology distinguishes it from closely related analogs. Using a different H4R antagonist as a proxy for Toreforant in vitro or in vivo introduces unquantified variables that can lead to irreproducible results and flawed mechanistic interpretations.

Quantitative Differentiation of Toreforant: A Comparative Evidence Guide for Scientific Procurement


Binding Affinity (Ki) Comparison: Toreforant vs. JNJ-39758979

Toreforant exhibits a Ki of 8.4 nM at the human histamine H4 receptor (hH4R) [1]. This represents a 1.5-fold higher binding affinity compared to JNJ-39758979, another Johnson & Johnson H4R antagonist in clinical development, which has a reported Ki of 12.5 nM for hH4R [2].

Histamine H4 Receptor Binding Affinity Comparative Pharmacology

Functional Antagonism Potency: Toreforant vs. Adriforant (ZPL-3893787)

In a functional assay measuring inhibition of histamine-induced eosinophil shape change, Toreforant demonstrated IC50 values of 296 nM and 780 nM in the presence of 100 nM and 300 nM histamine, respectively [1]. In contrast, Adriforant (ZPL-3893787) exhibited a more potent functional antagonism with an IC50 of 1.16 nM in a similar human eosinophil actin polymerization assay .

Histamine H4 Receptor Functional Assay Eosinophil Shape Change

Clinical Efficacy in Rheumatoid Arthritis: Toreforant Phase IIb vs. Placebo

In a Phase IIb randomized, placebo-controlled, dose-ranging study in patients with active rheumatoid arthritis despite methotrexate therapy, Toreforant at doses of 3, 10, or 30 mg/day did not demonstrate a significant improvement in the primary endpoint, the Week 12 change in 28-joint Disease Activity Score-C-reactive protein (DAS28-CRP), compared to placebo [1]. Specifically, no statistically significant reduction in DAS28-CRP was observed in any Toreforant dose group relative to placebo [1]. This contrasts with the post-hoc signal of efficacy seen at a higher 100 mg/day dose in a prematurely terminated Phase IIa trial [1].

Rheumatoid Arthritis Clinical Trial DAS28-CRP

Clinical Efficacy in Plaque Psoriasis: Toreforant 30 mg vs. Placebo

In a Phase II study of patients with moderate-to-severe plaque psoriasis, Toreforant 30 mg once daily resulted in an estimated 14.1% higher PASI 75 response rate compared to placebo at Week 12 (95% credible interval: -0.1% to 30.9%) [1]. The posterior probability that Toreforant 30 mg was superior to placebo was 97.4%, just below the pre-defined success criterion of 97.5% [1]. The 60 mg dose showed an 8.9% difference versus placebo (90.3% probability of superiority) [1].

Plaque Psoriasis Clinical Trial PASI 75

Selectivity Profile: Toreforant vs. JNJ-39758979

Toreforant is reported to show "excellent selectivity over other receptors including the other histamine receptors" [1]. In contrast, JNJ-39758979 is specifically described as having "greater than 80-fold selectivity over other histamine receptors" [2]. While a precise numerical selectivity window for Toreforant is not publicly available in the same format, the qualitative description of its high selectivity profile supports its use as a clean pharmacological tool.

Histamine H4 Receptor Receptor Selectivity Off-target Effects

Optimal Research and Procurement Scenarios for Toreforant (CAS 952494-46-1)


In Vitro Target Validation Studies for Histamine H4 Receptor Antagonism

Toreforant is the compound of choice for in vitro assays requiring a well-characterized, potent, and selective H4R antagonist with a Ki of 8.4 nM [1]. Its established binding affinity and functional antagonism in human eosinophils make it an ideal tool for confirming H4R-mediated effects in cell-based assays, including chemotaxis, cytokine release, and immune cell activation studies.

Benchmarking in Preclinical Models of Inflammatory Arthritis

Given the negative Phase IIb result in rheumatoid arthritis [1], Toreforant serves as an excellent negative control or reference compound for benchmarking novel H4R antagonists or other anti-inflammatory agents in preclinical models of arthritis. Its well-documented lack of efficacy at clinically relevant doses provides a validated baseline against which to compare new chemical entities.

Reference Standard for Psoriasis Research and Drug Development

Toreforant's near-significant efficacy in a Phase II psoriasis trial (14.1% PASI 75 difference vs. placebo, 97.4% probability of superiority) [1] positions it as a valuable reference standard for preclinical and translational psoriasis research. It can be used to calibrate animal models of psoriasis, assess target engagement, and benchmark the efficacy of novel dermatological agents targeting the H4R pathway.

Procurement for Chemical Biology and Pharmacological Tool Studies

Toreforant (CAS 952494-46-1, purity >98%) is a commercially available research tool for studying H4R signaling and function. Its well-defined chemical structure, high purity, and established stability profile [1] make it suitable for chemical biology applications, including structure-activity relationship (SAR) studies, probe development, and the elucidation of H4R-mediated biological pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Toreforant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.